molecular formula C11H10BrClO4 B8461035 5-Bromo-3-chloro-2-(oxiran-2-ylmethoxy)phenyl acetate

5-Bromo-3-chloro-2-(oxiran-2-ylmethoxy)phenyl acetate

Cat. No.: B8461035
M. Wt: 321.55 g/mol
InChI Key: ZEKYQEJXQWMEMI-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(oxiran-2-ylmethoxy)phenyl acetate is a useful research compound. Its molecular formula is C11H10BrClO4 and its molecular weight is 321.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10BrClO4

Molecular Weight

321.55 g/mol

IUPAC Name

[5-bromo-3-chloro-2-(oxiran-2-ylmethoxy)phenyl] acetate

InChI

InChI=1S/C11H10BrClO4/c1-6(14)17-10-3-7(12)2-9(13)11(10)16-5-8-4-15-8/h2-3,8H,4-5H2,1H3

InChI Key

ZEKYQEJXQWMEMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=CC(=C1)Br)Cl)OCC2CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-[5-bromo-3-chloro-2-(oxiran-2-ylmethoxy)phenyl]ethanone (1.7 g, 5.6 mmol) and m-CPBA (2.4 g, 14 mmol) in DCM (30 ml) was heated to 50° C. After 22 h more m-CPBA (2.4 g, 14 mmol) was added and the mixture was heated at 50° C. for another 44 h and then brought to ambient temperature. The solid was filtered off and rinsed. The resulting filtrate was washed with sodium bicarbonate (saturated), brine and further dried (Na2SO4) and evaporated to dryness to give the crude title compound (2.7 g). MS m/z (rel. intensity, 70 eV) 280 (bp), 278 (84), 224 (54), 222 (52), 57 (79), 322 (M+, 5).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two

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